molecular formula C20H18F6N2O5S B6604116 Iclepertin CAS No. 1421936-85-7

Iclepertin

Número de catálogo B6604116
Número CAS: 1421936-85-7
Peso molecular: 512.4 g/mol
Clave InChI: MYHDQTVHHMSLEF-DDBGAENHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Iclepertin, also known as BI 425809, is an investigational nootropic compound developed by Boehringer Ingelheim. It is primarily being studied for its potential to enhance cognitive function and improve functional capacity in individuals with schizophrenia. This compound functions as an inhibitor of glycine transporter 1 (GlyT1), which plays a crucial role in regulating glycine levels in the brain .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Iclepertin involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving trifluoromethyl compounds, oxazoles, sulfones, and cyclopropyl compounds .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include stringent quality control measures to meet regulatory standards for pharmaceutical compounds.

Análisis De Reacciones Químicas

Types of Reactions

Iclepertin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the rapid oxidation to a putative carbinolamide, which spontaneously opens to form an aldehyde. This aldehyde can then undergo reduction by carbonyl reductase to produce a primary alcohol .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include oxidizing agents, reducing agents, and various catalysts to facilitate the desired transformations. Specific conditions such as temperature, pressure, and solvent choice are optimized to achieve the best results.

Major Products Formed

The major products formed from the reactions of this compound include intermediates such as carbinolamide, aldehyde, and primary alcohol. These intermediates are crucial for the final synthesis of the active compound.

Aplicaciones Científicas De Investigación

Iclepertin has shown promise in several scientific research applications, particularly in the field of neuropsychiatry. It is being investigated for its potential to treat cognitive impairment associated with schizophrenia (CIAS). Clinical trials have demonstrated that this compound can improve cognitive function in patients with schizophrenia by enhancing glutamatergic signaling through the inhibition of GlyT1 .

Additionally, this compound may have applications in treating cognitive impairment in other mental health conditions, such as Alzheimer’s disease. Its ability to modulate glycine levels in the brain makes it a valuable tool for studying the role of glycine in various neurological disorders .

Mecanismo De Acción

Iclepertin exerts its effects by inhibiting glycine transporter 1 (GlyT1), a protein responsible for regulating glycine levels in the brain. By inhibiting GlyT1, this compound increases the concentration of glycine in the synaptic cleft. Glycine acts as a co-agonist for the N-methyl-D-aspartate (NMDA) receptor, which is involved in glutamatergic signaling. Enhanced NMDA receptor function leads to improved cognitive function and synaptic plasticity .

Comparación Con Compuestos Similares

Iclepertin is unique in its selective inhibition of GlyT1, which distinguishes it from other compounds targeting cognitive impairment. Similar compounds include:

    Olanzapine/Samidorphan: An antipsychotic combination used to treat schizophrenia.

    Lumateperone: A novel antipsychotic with a unique mechanism of action.

    Pimavanserin: Used to treat hallucinations and delusions associated with Parkinson’s disease.

    Brilaroxazine: An investigational drug for schizophrenia.

    Xanomeline/Trospium: A combination therapy for schizophrenia.

    Emraclidine: An investigational drug for cognitive impairment.

    Ulotaront: Another investigational drug for schizophrenia.

    Sodium Benzoate: Used as an adjunctive treatment for schizophrenia.

    Luvadaxistat: An investigational drug for cognitive impairment.

This compound’s specificity for GlyT1 inhibition and its potential to improve cognitive function in schizophrenia make it a promising candidate for further research and development.

Propiedades

IUPAC Name

[5-methylsulfonyl-2-[(2R)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-[(1R,5R)-1-[5-(trifluoromethyl)-1,2-oxazol-3-yl]-3-azabicyclo[3.1.0]hexan-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F6N2O5S/c1-10(19(21,22)23)32-14-4-3-12(34(2,30)31)5-13(14)17(29)28-8-11-7-18(11,9-28)15-6-16(33-27-15)20(24,25)26/h3-6,10-11H,7-9H2,1-2H3/t10-,11+,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHDQTVHHMSLEF-DDBGAENHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CC3CC3(C2)C4=NOC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2C[C@@H]3C[C@@]3(C2)C4=NOC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F6N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1421936-85-7
Record name Iclepertin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421936857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [5-Methanesulfonyl-2-((R)-2,2,2-trifluoro-1-methyl-ethoxy)-phenyl]-[(1R,5R)-1-(5-trifluoromethyl-isoxazol-3-yl)-3-aza-bicyclo[3.1.0]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Iclepertin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M43ZDU10DD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iclepertin
Reactant of Route 2
Reactant of Route 2
Iclepertin
Reactant of Route 3
Reactant of Route 3
Iclepertin
Reactant of Route 4
Reactant of Route 4
Iclepertin
Reactant of Route 5
Reactant of Route 5
Iclepertin
Reactant of Route 6
Reactant of Route 6
Iclepertin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.